4-(4-Chloro-2-fluoro-phenoxy)butanenitrile
Description
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile (CAS: 1394670-06-4) is a nitrile derivative characterized by a butanenitrile backbone substituted with a phenoxy group containing chlorine and fluorine at the 4- and 2-positions, respectively. Its structure combines halogenated aromatic and nitrile functional groups, which are common in agrochemicals and pharmaceuticals due to their reactivity and biological activity.
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCLLQUDWGPMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile typically involves the reaction of 4-chloro-2-fluorophenol with butanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenoxy ring with another aromatic ring .
Scientific Research Applications
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Challenges : highlights difficulties in biosynthesizing nitriles like 4-(methylthio)butanenitrile, suggesting similar hurdles for the target compound’s large-scale production .
Biological Activity
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile is an organic compound characterized by a butanenitrile chain linked to a phenoxy group containing both chlorine and fluorine substituents. Its molecular formula is C10H10ClFNO. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique structural features that influence its biological activity.
The presence of halogenated aromatic features, specifically the chloro and fluoro groups, enhances the compound's lipophilicity and stability. These properties are critical for its interaction with biological targets, including enzymes and receptors. The fluoro group, in particular, is known to improve binding affinity, potentially modulating the activity of these targets.
Biological Activity
Research indicates that compounds similar to this compound often exhibit antifungal , antibacterial , or herbicidal properties. The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antifungal | Inhibits fungal growth by targeting cell membranes | |
| Antibacterial | Disrupts bacterial cell wall synthesis | |
| Herbicidal | Inhibits plant growth by interfering with metabolic pathways |
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Key pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
- Receptor Binding : It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antifungal Activity : A study demonstrated that derivatives with similar structures exhibited significant antifungal activity against various strains, indicating potential applications in treating fungal infections.
- Antibacterial Properties : Research showed that certain analogs effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial activity.
- Herbicidal Effects : Field studies indicated that compounds related to this compound could effectively control weed populations without adversely affecting crop yields.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:
- Starting Materials : Phenol derivatives with chloro and fluoro substituents.
- Reaction Conditions : Utilizing catalysts and optimizing reaction conditions to enhance yield and purity.
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Nucleophilic Substitution | Reaction between phenol derivative and butanenitrile |
| Catalysis | Use of metal catalysts to improve yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
